molecular formula C13H11ClF2N2O2 B10906896 Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10906896
M. Wt: 300.69 g/mol
InChI Key: NZDKEUYHTDCPKB-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both chlorobenzyl and difluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)10-7-18(17-11(10)12(15)16)6-8-3-2-4-9(14)5-8/h2-5,7,12H,6H2,1H3

InChI Key

NZDKEUYHTDCPKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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